![molecular formula C7H10N2O4S B14232971 [3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid CAS No. 397847-74-4](/img/structure/B14232971.png)
[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid: is a chemical compound with the IUPAC name 2-[3,6-dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid. It has a molecular weight of 218.227 g/mol and is known for its unique structure, which includes a piperazine ring substituted with a sulfanylmethyl group and an acetic acid moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid typically involves the reaction of piperazine derivatives with appropriate thiol and acetic acid reagents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the piperazine ring can be reduced to form hydroxyl groups.
Substitution: The acetic acid moiety can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Esters and amides.
Applications De Recherche Scientifique
[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of [3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylmethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The acetic acid moiety may also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine derivatives: Compounds like piperazine-2-carboxylic acid and piperazine-1,4-dicarboxylic acid share structural similarities.
Thiol-containing compounds: Compounds such as cysteine and glutathione contain thiol groups and exhibit similar reactivity.
Uniqueness
[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid is unique due to its combination of a piperazine ring, a sulfanylmethyl group, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
397847-74-4 |
|---|---|
Formule moléculaire |
C7H10N2O4S |
Poids moléculaire |
218.23 g/mol |
Nom IUPAC |
2-[3,6-dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C7H10N2O4S/c10-5(11)1-3-6(12)9-4(2-14)7(13)8-3/h3-4,14H,1-2H2,(H,8,13)(H,9,12)(H,10,11) |
Clé InChI |
PKBBQBIFVUJIRY-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(=O)NC(C(=O)N1)CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



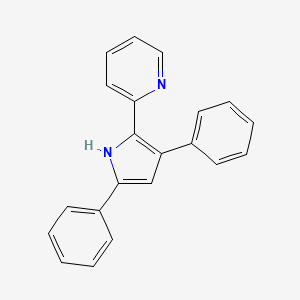
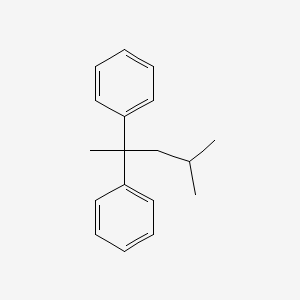
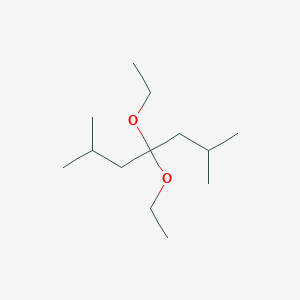


![2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232933.png)
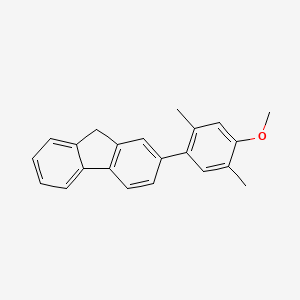
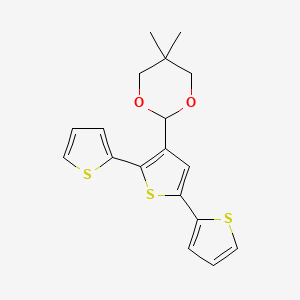
![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)
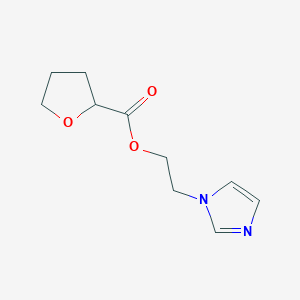
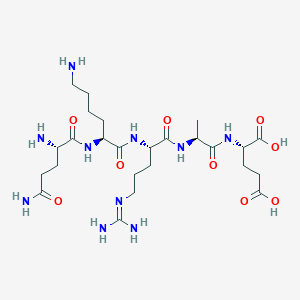
![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
